molecular formula C16H18ClN5O B2769182 1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea CAS No. 2034263-79-9

1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

Cat. No. B2769182
M. Wt: 331.8
InChI Key: HWFKZRHKUIOZJD-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea” belongs to a class of compounds known as imidazopyridines . Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Synthesis Analysis

The synthesis of imidazopyridines has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazopyridines from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

Imidazopyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .


Chemical Reactions Analysis

Recent advances in radical reactions for the direct functionalization of imidazopyridines have been summarized . These include strategies through transition metal catalysis, metal-free oxidation, and photocatalysis .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structural features often focuses on their synthesis and potential as intermediates for further chemical transformations. For example, studies have demonstrated methods for synthesizing compounds with the benz[h]imidazo[1,2-c]quinazoline ring system, highlighting the versatility of urea derivatives in forming complex heterocyclic structures through thermal decomposition or treatment with base (Petridou-Fischer & Papadopoulos, 1984). Similar methodologies could be applicable to the synthesis of "1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea" and exploring its chemical properties.

Biological Activities

Heterocyclic compounds containing urea or thiourea moieties are extensively studied for their biological activities. For instance, novel heterocyclic compounds have been synthesized for antibacterial evaluation, with some showing high activities against various bacterial strains (Azab, Youssef, & El‐Bordany, 2013). Similarly, (imidazo[1,2-a]pyrazin-6-yl)ureas have been investigated for their antiproliferative agents targeting P53 in non-small cell lung cancer cell lines, suggesting the potential of similar compounds in cancer research (Bazin et al., 2016).

Catalytic Applications

Urea derivatives also find applications as catalysts in chemical syntheses. For example, urea has been used as an efficient catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives, showcasing its role in facilitating multicomponent condensation reactions (Ranu, Banerjee, & Roy, 2008).

Future Directions

The future directions in the research of imidazopyridines involve the development of new synthetic methodologies and the exploration of their applications in pharmaceutical chemistry .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O/c1-12-10-15-21(8-9-22(15)20-12)7-6-18-16(23)19-11-13-2-4-14(17)5-3-13/h2-5,8-10H,6-7,11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFKZRHKUIOZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea

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